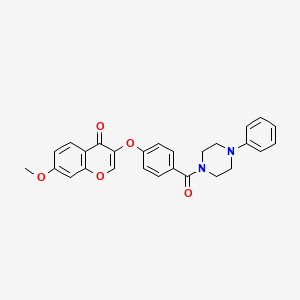

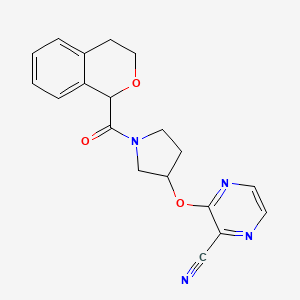

![molecular formula C28H26N4O3S B2676623 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 1189670-21-0](/img/structure/B2676623.png)

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide” is a derivative of quinazolin-4(3H)-one . It belongs to a class of compounds that have been studied for their potential in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

This compound is a part of the 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . This compound’s inhibitory activities against PI3K make it a potential therapeutic target for cancers .

Histone Deacetylase (HDAC) Inhibition

The compound also functions as an HDAC inhibitor . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer . HDAC inhibitors are emerging drugs for cancer therapeutics .

Dual PI3K/HDAC Inhibition

The compound has been designed to incorporate HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .

Treatment of Inflammatory Diseases

A screening effort aimed at the identification of PI3Kγ inhibitors for the treatment of inflammatory diseases led to the discovery of the novel 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors . This suggests that the compound could potentially be used in the treatment of inflammatory diseases .

Cancer Drug Development

The compound represents a novel design approach for cancer drug development . By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, it constructs dual-acting inhibitors . This approach could potentially enhance the efficacy of cancer treatments .

Antiproliferative Activities

The compound showed potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it could potentially be used to inhibit the proliferation of cancer cells .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3S/c1-3-24(26(33)29-19-13-15-20(35-2)16-14-19)36-28-31-22-12-8-7-11-21(22)25-30-23(27(34)32(25)28)17-18-9-5-4-6-10-18/h4-16,23-24H,3,17H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSANOGNALYHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

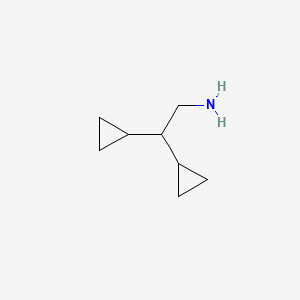

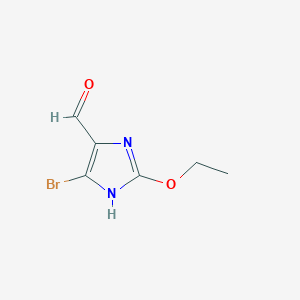

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2676545.png)

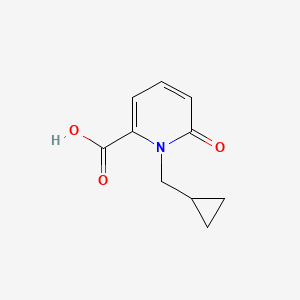

![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)

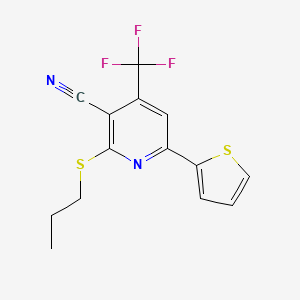

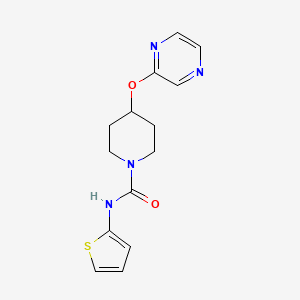

![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)

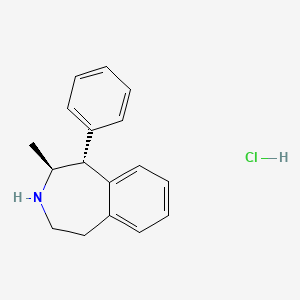

![4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2676559.png)

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)